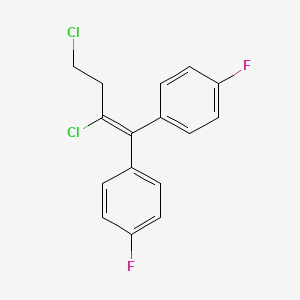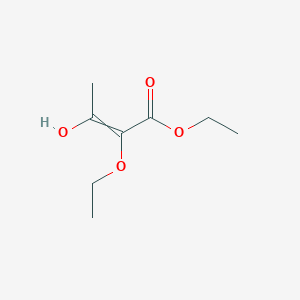
Ethyl 2-ethoxy-3-hydroxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethoxy-3-hydroxybut-2-enoate is an organic compound with the molecular formula C8H14O4. It is an ester derivative, characterized by the presence of an ethoxy group and a hydroxy group attached to a butenoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-ethoxy-3-hydroxybut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-ethoxy-3-hydroxybut-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic transesterification routes. This method utilizes catalysts such as Candida Antarctica Lipase B (CALB) or Lewis acids to achieve high conversion rates while minimizing side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-ethoxy-3-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ethyl 2-ethoxy-3-oxobut-2-enoate.
Reduction: Formation of ethyl 2-ethoxy-3-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-ethoxy-3-hydroxybut-2-enoate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-ethoxy-3-hydroxybut-2-enoate involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of intermediates that participate in further chemical transformations. The presence of both ethoxy and hydroxy groups allows for diverse reactivity and interaction with different pathways .
Comparaison Avec Des Composés Similaires
Ethyl 2-ethoxy-3-hydroxybut-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Similar ester structure but lacks the hydroxy group, making it less reactive in certain chemical reactions.
Methyl Butyrate: Another ester with a different alkyl group, leading to variations in physical and chemical properties.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Ethyl benzoate
Propriétés
Numéro CAS |
832139-79-4 |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
ethyl 2-ethoxy-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H14O4/c1-4-11-7(6(3)9)8(10)12-5-2/h9H,4-5H2,1-3H3 |
Clé InChI |
DWKCLJNXIJBETC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C(C)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acridine, 9-[(oxiranylmethyl)thio]-](/img/structure/B14218186.png)
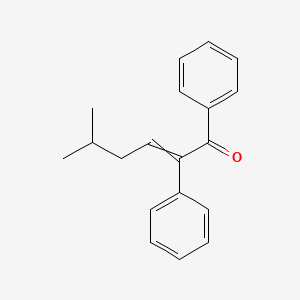
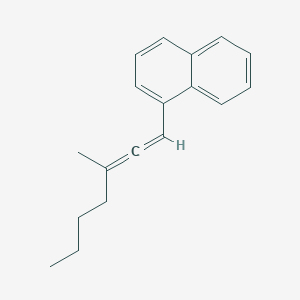
![2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14218201.png)
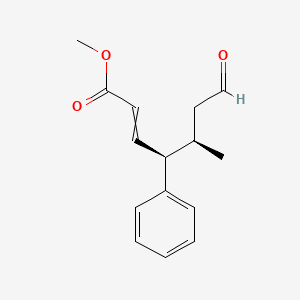
![Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]-](/img/structure/B14218212.png)
![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)
![(3S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B14218229.png)
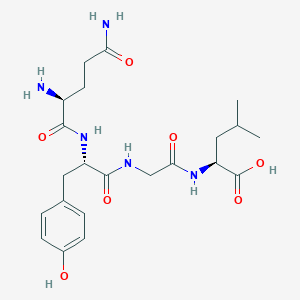
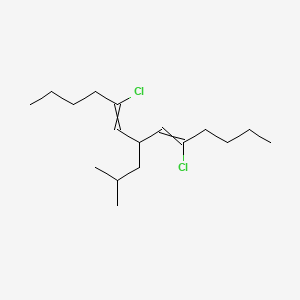
![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
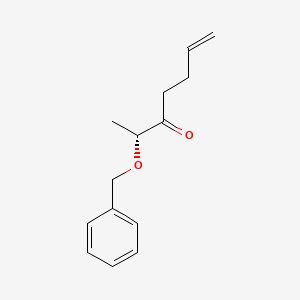
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)
